(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide is a useful research compound. Its molecular formula is C14H16F3NO3 and its molecular weight is 303.281. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Ene-Reduction by Marine and Terrestrial Fungi
Research demonstrates the use of marine and terrestrial-derived fungi for the enantioselective ene-reduction of related acrylamide compounds, highlighting the potential for green chemistry applications in synthesizing chiral molecules. This process offers a sustainable approach to obtaining compounds with specific stereochemistry, critical in pharmaceutical synthesis (Jimenez et al., 2019).
Intramolecular Cyclization for Heterocyclic Compounds
The ability of furan-acrylate derivatives to undergo intramolecular cyclization, forming various heterocyclic structures, illustrates the compound's utility in organic synthesis. This process allows for the creation of complex molecular architectures, useful in developing new materials, pharmaceuticals, and agrochemicals (Pevzner, 2021).
Photochemically Catalyzed Reactions
The compound's relevance is also seen in photochemically catalyzed reactions, such as the Diels–Alder reaction, to produce fused ring structures. These reactions are essential for synthesizing complex organic molecules with potential applications in drug discovery and material science (Zhang et al., 2004).
Synthesis of N-alkylated Derivatives
The synthesis of N-alkylated derivatives based on furan-containing compounds opens pathways for creating bioactive molecules. Such derivatives can serve as building blocks for pharmaceuticals, demonstrating the compound's significance in medicinal chemistry (El-Essawy & Rady, 2011).
Polyacrylamide Cathode Materials
In the field of material science, derivatives of acrylamide, like polyacrylamides, have been explored as cathode materials for organic rechargeable devices. This application underscores the compound's potential in developing new energy storage solutions (Koshika et al., 2010).
Computational and Synthetic Chemistry
Further, computational and synthetic chemistry studies on furan-acrylamide derivatives help understand their molecular structures and reactivity. These studies are crucial for designing molecules with specific properties for use in various scientific fields (Singh et al., 2014).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)10-18(11-5-8-20-9-6-11)13(19)4-3-12-2-1-7-21-12/h1-4,7,11H,5-6,8-10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYJUUIGFVBVQO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.